3-Cyclohexyl-2-methylpyridine
Description
3-Cyclohexyl-2-methylpyridine is a pyridine derivative featuring a methyl group at the 2-position and a cyclohexyl substituent at the 3-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, such as increased lipophilicity and steric bulk compared to simpler alkylpyridines. The cyclohexyl group may enhance blood-brain barrier penetration, as suggested by studies on structurally related nitrosoureas .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-cyclohexyl-2-methylpyridine |
InChI |
InChI=1S/C12H17N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3 |
InChI Key |
VBKWXTQIJURRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- 2-Methylpyridine (C₆H₇N) : A simpler analogue lacking the cyclohexyl group. The absence of the bulky cyclohexyl substituent reduces steric hindrance and lipophilicity.
- 3-Methylpyridine : Positional isomer with methyl at the 3-position; differences in electronic effects and steric interactions may alter reactivity.
Physicochemical Properties
Data from Descriptive Properties of Organic and Inorganic Compounds () highlight key differences:
*Note: Numerical values in parentheses from lack explicit parameter definitions; they may represent melting points, solubility in alternate solvents, or other metrics.
Research Findings and Limitations
- Biotransformation Pathways: Nitrosoureas with cyclohexyl groups degrade via intermediate isocyanate formation, as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
